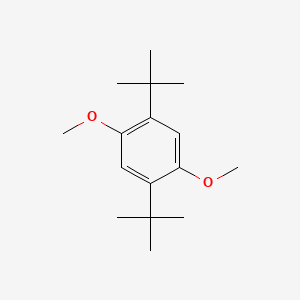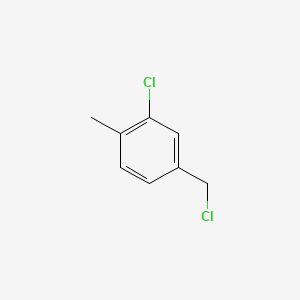
1,4-di-tert-Butyl-2,5-dimethoxybenzene
Descripción general
Descripción
1,4-Di-tert-butyl-2,5-dimethoxybenzene is an organic compound that belongs to the class of aromatic hydrocarbons . It has a molecular formula of C16H26O2 .
Synthesis Analysis
The synthesis of 1,4-di-tert-butyl-2,5-dimethoxybenzene can be achieved from 1,4-dimethoxybenzene and tert-butyl alcohol with the help of a strong mineral acid . This process is an example of a Friedel-Crafts Alkylation, which is a useful reaction for adding alkyl groups to aromatic compounds .Molecular Structure Analysis
The molecular structure of 1,4-di-tert-butyl-2,5-dimethoxybenzene can be represented by the formula C16H26O2 . The 3D structure of this compound can be viewed using specific software .Chemical Reactions Analysis
1,4-di-tert-butyl-2,5-dimethoxybenzene is involved in electrophilic aromatic substitution reactions. In these reactions, a hydrogen atom of an aromatic ring is replaced by an electrophile .Physical And Chemical Properties Analysis
This compound has a molecular weight of 250.38 . It has a density of 0.924g/cm³, a melting point of 103-104 °C, and a boiling point of 336.3°C at 760 mmHg . The flash point is 115.3°C, and the vapor pressure is 0.00022mmHg at 25°C .Aplicaciones Científicas De Investigación
Synthesis of Organic Compounds
1,4-Di-tert-Butyl-2,5-dimethoxybenzene is used in the synthesis of various organic compounds. It is involved in electrophilic aromatic substitution reactions where the hydrogen atom of an aromatic ring is replaced by an electrophile .
Redox Shuttle Molecule in Lithium-Ion Battery Systems
This compound, also known as DDB, is a very successful benchmark redox shuttle molecule developed for lithium-ion battery (LIB) systems . It helps in maintaining the battery’s performance and longevity.
Catalyst in Epoxidation Reactions
Although not directly, but a similar compound, 4,4-Di-tert-butyl-2,2-dipyridyl, is used in the synthesis of oxidovanadium (IV) complex, which is used as a catalyst for the epoxidation of cyclooctene in the presence of tert-butyl hydroperoxide . This suggests that 1,4-Di-tert-Butyl-2,5-dimethoxybenzene could potentially be used in similar catalytic applications.
Potential Medicinal Uses
While not directly, but a similar compound, 2,4-Ditert butyl phenol (2,4-DTBP), has been researched for potential medicinal uses. It has been studied for its application in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s, as well as in cancer therapy . This suggests that 1,4-Di-tert-Butyl-2,5-dimethoxybenzene could potentially have similar medicinal applications.
Propiedades
IUPAC Name |
1,4-ditert-butyl-2,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)11-9-14(18-8)12(16(4,5)6)10-13(11)17-7/h9-10H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGCJUULFWEWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074782 | |
| Record name | Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-di-tert-Butyl-2,5-dimethoxybenzene | |
CAS RN |
7323-63-9 | |
| Record name | 1,4-Bis(1,1-dimethylethyl)-2,5-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7323-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007323639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7323-63-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,4-bis(1,1-dimethylethyl)-2,5-dimethoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is DBB used in an all-organic redox flow battery?
A: DBB acts as the cathode active species in an all-organic redox flow battery when paired with benzophenone as the anode active species [, ]. It undergoes reversible redox reactions during battery cycling, contributing to charge storage and discharge.
Q2: What is the impact of different solvents on DBB's performance in a redox flow battery?
A: Research shows that the choice of solvent, particularly its mixture with acetonitrile, significantly impacts DBB's solubility and the electrolyte's conductivity []. Lower acetonitrile content increases DBB solubility but generally decreases electrolyte conductivity due to increased viscosity, which hinders the diffusion of active species.
Q3: Can DBB be used to enhance battery safety? How does it work?
A: Yes, DBB shows potential as an overcharge protection agent in lithium-ion batteries [, ]. When the battery voltage reaches DBB's trigger voltage (3.9 V), DBB oxidizes and releases its reduced ion into the electrolyte. This ion migrates to the anode, oxidizes, and returns to the cathode, creating a redox shuttle. This shuttle mechanism consumes excess charge, effectively preventing overcharging and maintaining a safe voltage.
Q4: How do structural modifications of DBB affect its overcharge protection capabilities?
A: Studies comparing DBB with structurally similar compounds like 3,7-Bis(trifluoromethyl)-N-ethylphenothiazine (BCF3EPT) and N-ethylphenothiazine reveal the impact of structural modifications on overcharge protection []. BCF3EPT, with its electron-withdrawing trifluoromethyl groups, exhibits significantly longer overcharge protection compared to DBB or N-ethylphenothiazine at the same concentration in LiFePO4/graphite batteries.
Q5: What analytical techniques are employed to study DBB's electrochemical behavior?
A: Researchers utilize various techniques to investigate DBB's electrochemical properties. These include cyclic voltammetry to study redox reactions and diffusion characteristics [, ], electron spin resonance (ESR) and UV spectroscopy to observe its interactions with other compounds [], and battery testing systems like Arbin testers to evaluate cycle life and performance [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,3-Dihydrobenzo[c]thiophene](/img/structure/B1295318.png)









